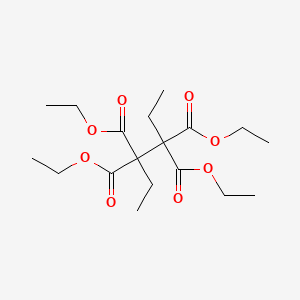![molecular formula C10H17N3O2 B14649267 1-[(Propan-2-yl)amino]-3-[(pyrimidin-2-yl)oxy]propan-2-ol CAS No. 54126-92-0](/img/structure/B14649267.png)
1-[(Propan-2-yl)amino]-3-[(pyrimidin-2-yl)oxy]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Propan-2-yl)amino]-3-[(pyrimidin-2-yl)oxy]propan-2-ol is a compound that belongs to the class of aminopyrimidines This compound is characterized by the presence of an amino group attached to a pyrimidine ring and a propanolamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Propan-2-yl)amino]-3-[(pyrimidin-2-yl)oxy]propan-2-ol typically involves the reaction of pyrimidine derivatives with isopropanolamine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may be optimized to reduce the use of hazardous reagents and minimize waste production. Advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Propan-2-yl)amino]-3-[(pyrimidin-2-yl)oxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(Propan-2-yl)amino]-3-[(pyrimidin-2-yl)oxy]propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(Propan-2-yl)amino]-3-[(pyrimidin-2-yl)oxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1-propanol: A hydrogenated derivative of alanine.
3-Amino-1-propanol: A straight-chain compound not widely used.
3-Amino-2-propanol: Prepared by the addition of amines to propylene oxide.
Uniqueness
1-[(Propan-2-yl)amino]-3-[(pyrimidin-2-yl)oxy]propan-2-ol is unique due to its specific structure, which combines an aminopyrimidine with a propanolamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
54126-92-0 |
|---|---|
Molekularformel |
C10H17N3O2 |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
1-(propan-2-ylamino)-3-pyrimidin-2-yloxypropan-2-ol |
InChI |
InChI=1S/C10H17N3O2/c1-8(2)13-6-9(14)7-15-10-11-4-3-5-12-10/h3-5,8-9,13-14H,6-7H2,1-2H3 |
InChI-Schlüssel |
LXAGZGFAXKNAON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(COC1=NC=CC=N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





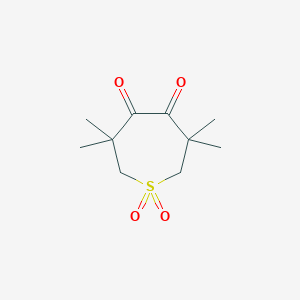
![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)ethan-1-one](/img/structure/B14649225.png)
![Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate](/img/structure/B14649238.png)
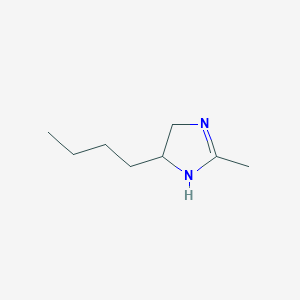
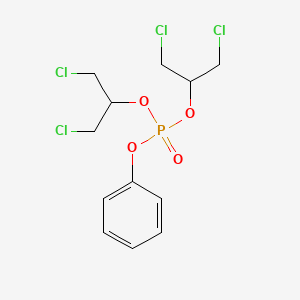
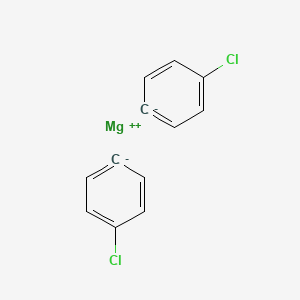

![2-[(Anilinomethyl)imino]-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14649273.png)
